6-(Methylsulfanyl)pyrimidine-4(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrimidine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTFGEDYQQFWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=S)NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803540 | |
| Record name | 6-(Methylsulfanyl)pyrimidine-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63554-87-0 | |
| Record name | 6-(Methylsulfanyl)pyrimidine-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methylsulfanyl Pyrimidine 4 3h Thione and Analogues
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing the pyrimidine (B1678525) thione core have long been established, providing reliable and well-understood pathways to these heterocycles. These approaches typically involve the step-wise construction of the ring system and subsequent functionalization.
Cyclocondensation Reactions in Pyrimidine Thione Formation
Cyclocondensation is a foundational method for assembling the pyrimidine ring. This approach involves the reaction of a three-carbon component with a reagent providing the N-C-N fragment, typically thiourea (B124793), to form the heterocyclic core. A prominent example of this is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-keto ester, and thiourea. nih.govic.ac.uk While the classic Biginelli reaction yields dihydropyrimidines, variations and subsequent aromatization steps can lead to fully aromatic pyrimidine thiones.
Another common strategy involves the condensation of α,β-unsaturated ketones (chalcones) with thiourea. globaljournals.org In this approach, the chalcone (B49325) provides the three-carbon backbone, which reacts with thiourea, often in the presence of a base like potassium hydroxide (B78521) in ethanol, to yield dihydropyrimidine-2(1H)-thiones. nih.govresearchgate.net For instance, the reaction of 1-(benzimidazol-2-yl)-3-(4-bromophenyl)-2-propen-1-one with thiourea leads to the formation of 4-[1-H-benzimidazol-2-yl]-6-(4-bromophenyl)-5,6-dihydropyrimidine-2(1H)thione. globaljournals.org
The reaction conditions for these cyclocondensations can vary, but they often require refluxing in a suitable solvent for several hours. The choice of reactants allows for the introduction of various substituents onto the pyrimidine ring.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features |
|---|---|---|---|---|
| Aldehyde | β-Keto Ester | Thiourea | Dihydropyrimidin-2(1H)-one/thione | Classic Biginelli one-pot reaction; acid-catalyzed. nih.govic.ac.uk |
| Chalcone (α,β-unsaturated ketone) | Thiourea | - | Dihydropyrimidine-2(1H)-thione | Base-catalyzed condensation; substituents on the chalcone are incorporated into the product. nih.govresearchgate.net |
| β-Aroylacrylic Acid | Thiourea | - | 6-Aryl-4-carboxy-4,5-dihydropyrimidine-2(1H)-thione | Reaction proceeds in the presence of ethanolic sodium ethoxide. globaljournals.org |
Thioalkylation and Alkylation Strategies for Methylthio Introduction
The introduction of the methylsulfanyl (methylthio) group is a critical step in the synthesis of the target compound. This can be achieved either by direct alkylation of a pre-formed pyrimidine thione or by incorporating the S-methyl group from the start of the synthesis.
One direct method is the S-alkylation of a thiouracil or pyrimidine-thione derivative. For example, methylation of 6-polyfluoroalkyl-2-thiouracils with methyl iodide initially yields the 2-methylsulfanyl-substituted pyrimidin-4-one. researchgate.net The reaction conditions can be optimized to achieve selective S-alkylation over N-alkylation, for instance, by using a base like cesium carbonate in tert-butyl alcohol. researchgate.net
Alternatively, S-alkylisothioureas can be used as the N-C-N component in cyclocondensation reactions. nih.gov For example, S-methylisothiourea hemisulfate can be condensed with a three-carbon fragment to directly install the 2-(methylthio) group on the pyrimidine ring. google.com A one-pot synthesis of 4-pyrimidone-2-thioethers has been developed through a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, demonstrating good to excellent yields and functional group tolerance. rsc.org This approach avoids the separate alkylation step and potential side reactions like over-alkylation. nih.gov
| Strategy | Starting Material | Reagent | Product | Typical Conditions |
|---|---|---|---|---|
| Direct S-Alkylation | 6-Substituted-2-thiouracil | Methyl Iodide | 2-Methylsulfanyl-pyrimidin-4-one | Base (e.g., Cesium Carbonate) in alcohol. researchgate.net |
| Direct Condensation | β-Ketoester | S-Alkylisothiourea | 4-Pyrimidone-2-thioether | One-pot, sequential base/acid mediation. nih.govrsc.org |
| Direct Condensation | Chloroacetyl chloride / Phosphorus oxychloride derived intermediate | S-Methylisothiourea hemisulfate | 5-Chloro-2-(methylthio)-pyrimidine | Base (e.g., Sodium Methoxide) in DMF. google.com |
Reactions Utilizing Thiourea and Related Sulfur-Containing Reagents
Thiourea is a cornerstone reagent in the synthesis of pyrimidine-2-thiones due to its ability to provide the S=C-N-C=N backbone required for the heterocyclic ring. As discussed, its most common application is in cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. globaljournals.orgbu.edu.eg The versatility of this reaction allows for the synthesis of a wide array of substituted pyrimidine thiones by simply varying the three-carbon component. nih.govic.ac.uk
For example, reacting β-dicarbonyl compounds, ethyl cyanoacetate, or chalcones with thiourea under various conditions can lead to the corresponding pyrimidines. researchgate.net The reaction of chalcones with thiourea in the presence of ethanolic potassium hydroxide is a well-established method for producing 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. nih.gov This highlights the indispensable role of thiourea as a readily available and reactive synthon for building the pyrimidine thione core.
Advanced and Environmentally Conscious Synthetic Techniques
In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These advanced techniques often offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous solvents.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields compared to conventional heating. nih.govorientjchem.org This technology has been successfully applied to the synthesis of pyrimidine thiones, particularly in the context of the Biginelli reaction. benthamdirect.combuet.ac.bd
Solvent-free, microwave-assisted Biginelli-like reactions using catalysts such as zinc iodide (ZnI2) or manganese dioxide/carbon nanotube (MnO2/CNT) nanocomposites have been reported to efficiently produce dihydropyrimidinones/thiones. nih.gov For instance, the condensation of an aldehyde, a 1,3-dicarbonyl compound, and thiourea can be completed in minutes under microwave irradiation, compared to hours with conventional heating. buet.ac.bdindexcopernicus.com This rapid and efficient heating minimizes side reactions and simplifies purification. nih.gov The use of solvent-free conditions or green solvents like water further enhances the environmental credentials of these protocols. banglajol.info
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Biginelli Reaction (Aldehyde, β-keto ester, Thiourea) | Microwave, ZnCl2 (cat.), solvent-free | 3-4 min | High | buet.ac.bd |
| Biginelli Reaction (Aldehyde, Dimedone, Thiourea) | Microwave, catalyst-free, solvent-free | Short | Good | nih.gov |
| Chalcone + Thiourea Condensation | Microwave, KOH, Ethanol | Short | Good | indexcopernicus.com |
| Three-Component Reaction (Aldehyde, 1,3-dicarbonyl, Thiourea) | Microwave, (NH4)2HPO4 (cat.), solvent-free | Short | High | banglajol.info |
Multi-Component Reactions for Pyrimidine Ring Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com The Biginelli reaction is a classic example of a three-component reaction (3-CR) widely used for pyrimidine ring assembly. nih.gov
Modern MCRs for pyrimidine synthesis often employ novel catalysts or conditions to improve efficiency and substrate scope. mdpi.comacs.org These one-pot procedures avoid the need to isolate intermediates, saving time, reagents, and reducing waste. Catalyst-free MCRs have been developed that proceed smoothly in good to excellent yields, offering advantages like short reaction times and simple workup procedures. acs.org For example, a novel one-pot synthesis of multisubstituted pyrimidine analogues has been achieved through a catalyst-free domino reaction in DMF at 100 °C. acs.org The development of such sustainable MCRs, particularly those that can be performed under microwave irradiation or in environmentally benign solvents, represents a significant advancement in the synthesis of complex molecules like 6-(methylsulfanyl)pyrimidine-4(3H)-thione and its derivatives. nih.gov
Derivatization and Functionalization from Precursor Pyrimidine Structures
The pyrimidine core serves as a versatile scaffold for chemical modification. Functionalization strategies often exploit the reactivity of precursor pyrimidines to introduce diverse substituents and build intricate molecular architectures. This section details key synthetic transformations starting from pyrimidinethiones and pyrimidinones (B12756618) to generate the target compound and related heterocyclic systems.
Synthesis of S-Substituted Pyrimidine Derivatives from Pyrimidinethiones
The sulfur atom in pyrimidinethiones is a soft nucleophile, making it a prime site for alkylation to form S-substituted derivatives like this compound. This reaction, typically an S-alkylation, is a fundamental and widely used procedure for the functionalization of the pyrimidine ring. researchgate.net The process involves the reaction of the pyrimidinethione tautomer with an electrophile, most commonly an alkyl halide.
The reaction's regioselectivity between the sulfur and nitrogen atoms can be influenced by the reaction conditions. Generally, S-alkylation is the thermodynamically favored pathway. researchgate.net For instance, the reaction of pyrimidinethiones with ethyl chloroacetate (B1199739) in a neutral or weakly basic medium predominantly yields the S-alkylated product. researchgate.netnih.gov However, using a stronger base like sodium ethoxide can favor O-alkylation. researchgate.net
A common procedure involves heating a solution of the pyrimidinethione with an alkylating agent, such as ethyl chloroacetate or methyl iodide, in a solvent like absolute ethanol. nih.govnih.gov This method has been successfully applied to a variety of pyrimidinethione cores, including fused systems like pyrazolo[1,5-c]quinazoline-5(6H)-thione, which undergoes efficient S-methylation with methyl iodide. nih.gov
| Precursor Pyrimidinethione | Electrophile (Alkylating Agent) | Reaction Conditions | S-Substituted Product | Reference |
|---|---|---|---|---|
| 3,4-dihydro-1H-pyrimidine-2-thione analogue | Ethyl chloroacetate | Absolute ethanol, heat | Ethyl [pyrimidin-2-ylsulfanyl]acetate analogue | nih.gov |
| 4-Aryl-5-cyano-2-thioxopyrimidin-6-one | Ethyl chloroacetate | Anhydrous K2CO3, Acetone, Reflux | Ethyl 2-((4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate | researchgate.net |
| Pyrazolo[1,5-c]quinazoline-5(6H)-thione | Methyl iodide | Not specified | 5-(Methylthio)pyrazolo[1,5-c]quinazoline | nih.gov |
Transformation of Pyrimidinones to Pyrimidinethiones
The conversion of a pyrimidinone (a carbonyl-containing pyrimidine) to a pyrimidinethione is a key transformation for accessing the thione precursors needed for S-alkylation and further derivatization. This process, known as thionation, involves the replacement of the carbonyl oxygen atom with a sulfur atom.
The most common and effective reagents for this transformation are phosphorus pentasulfide (P4S10) and Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.gov Lawesson's reagent is often preferred due to its solubility in common organic solvents, milder reaction conditions, and typically higher yields compared to P4S10. nih.gov However, advancements have led to the development of more efficient thionating systems using P4S10 in combination with additives like hexamethyldisiloxane (B120664) (HMDO) or pyridine, which can offer advantages such as cleaner reactions and easier product purification. audreyli.comorganic-chemistry.org The P4S10-pyridine complex, in particular, has been noted for its high thermal stability and for producing purer products. organic-chemistry.org
The general procedure involves heating the pyrimidinone with the thionating agent in an inert high-boiling solvent such as toluene, xylene, or pyridine. The choice of reagent and conditions can be critical, as Lawesson's reagent may decompose at higher temperatures, while some P4S10 complexes are stable up to 180 °C. nih.govscholaris.ca
| Starting Material | Thionating Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Generic Amides, Lactams, Ketones | Lawesson's Reagent (LR) | Toluene or Xylene, Reflux | Corresponding Thioamides, Thiolactams, Thioketones | nih.gov |
| Generic Esters, Lactones, Amides | P4S10 / Hexamethyldisiloxane (HMDO) | Xylene or Toluene, Reflux | Corresponding Thiono derivatives | audreyli.com |
| Generic Amides, Ketones | P4S10-Pyridine Complex | Acetonitrile or Dimethyl Sulfone, Heat | Corresponding Thiono derivatives | organic-chemistry.org |
| N-substituted α-formamido ketones | P4S10 | Toluene, Heat | Thiazolium salts (via thionation/cyclization) | scholaris.causask.ca |
Preparation of Fused Heterocyclic Systems Incorporating Pyrimidine Thione Moieties
Pyrimidinethiones are valuable building blocks for the synthesis of a wide array of fused heterocyclic systems. researchgate.net The thione group and the adjacent nitrogen atoms provide reactive sites for cyclization reactions, leading to the formation of thiazole (B1198619), triazole, pyrazole, and other heterocyclic rings fused to the pyrimidine core.
One of the most common applications is the synthesis of thiazolo[3,2-a]pyrimidines . This is typically achieved through the reaction of a pyrimidinethione with an α-halo-carbonyl compound, such as ethyl chloroacetate. The reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization (1,5-exo-trig) where a pyrimidine nitrogen attacks the carbonyl carbon, leading to the fused thiazole ring. ekb.eg
Another important class of fused systems are triazolopyrimidines . For example, triazolo[4,3-a]pyrimidines can be synthesized from the hydrazinolysis of pyrimidine-2-thiones, where the resulting hydrazino intermediate undergoes cyclization. nih.gov
The versatility of pyrimidinethiones extends to the synthesis of numerous other fused systems, including:
Furo[2,3-d]pyrimidines : Formed by the cyclization of O-alkylated pyrimidinone intermediates. researchgate.net
Tetrazolo[1,5-a]pyrimidines : Synthesized by reacting chloro-pyrimidine derivatives (obtained from pyrimidinethiones) with sodium azide, which leads to a cyclization event. researchgate.netnih.gov
Thieno[2,3-d]pyrimidines : These can be prepared through various multi-step sequences that utilize the reactivity of the pyrimidine thione moiety. researchgate.netnih.gov
These cyclization reactions demonstrate the utility of pyrimidinethiones as versatile synthons for constructing complex, biologically relevant heterocyclic molecules.
| Precursor Pyrimidinethione | Key Reagent(s) | Reaction Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| Pyrimidine-2-thione analogue | Ethyl chloroacetate | Heat | Thiazolo[3,2-a]pyrimidine | ekb.eg |
| Pyrimidine-2-thione analogue | Hydrazine hydrate | Reflux | Triazolo[4,3-a]pyrimidine | nih.gov |
| Thioxopyrimidine-6(1H)-one | 1) POCl3/PCl5, 2) Sodium azide | 1) Heat, 2) Acetic acid | Tetrazolo[1,5-c]pyrimidine | researchgate.net |
| Thioxopyrimidine-6(1H)-one | Ethyl chloroacetate, Sodium ethoxide, Fusion (170-180°C) | Heat | Furo[2,3-d]pyrimidine | researchgate.net |
| Thioxodihydropyrimidine-4,6(1H,5H)dione | Various (multi-step synthesis) | Various | Pyrido[2,3-d]pyrimidine | researchgate.net |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within the molecule.
Infrared (IR) Spectroscopy for C=S and S-CH₃ Vibrational Modes
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups of 6-(Methylsulfanyl)pyrimidine-4(3H)-thione. The analysis focuses on the characteristic absorption bands corresponding to the thiocarbonyl (C=S) and methylsulfanyl (S-CH₃) groups, as well as vibrations from the pyrimidine (B1678525) ring.
The IR spectra of related pyrimidine-2-thione derivatives show characteristic frequencies for various functional groups. researchgate.net For instance, in structurally similar 2-arylalkylthio-6-methyl pyrimidine-4(3H)-one compounds, distinct peaks are observed for N-H stretching (around 3100-3200 cm⁻¹), aromatic and aliphatic C-H stretching (2900-3100 cm⁻¹), C=N (around 1630-1640 cm⁻¹), and C=C bonds (around 1540-1580 cm⁻¹). researchgate.net The C=S stretching vibration is typically found at a lower frequency compared to a C=O bond due to the larger mass of sulfur and the lower bond order. researchgate.net In related thione compounds, this vibration can appear in the 1100-1250 cm⁻¹ region, though it is often coupled with other vibrations, making a definitive assignment complex. The S-CH₃ group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and rocking/wagging modes at lower frequencies.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3200 |
| C-H (ring) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2900 - 3000 |
| C=N | Stretching | ~1630 |
| C=C | Stretching | ~1550 |
Raman Spectroscopy for Molecular Vibrations
While specific Raman spectroscopic data for this compound are not extensively documented, the technique serves as a valuable complement to IR spectroscopy. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C=S bond, due to its polarizability, is expected to produce a discernible Raman signal. Studies on similar molecules like 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione have utilized both Raman and IR spectroscopy for a complete vibrational assignment. nih.gov For the title compound, Raman spectroscopy would be useful in confirming the vibrations of the pyrimidine ring and the sulfur-containing functional groups, which might be weak or ambiguous in the IR spectrum. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound. Through ¹H, ¹³C, and two-dimensional NMR techniques, a complete structural assignment can be achieved.
Proton NMR (¹H NMR) for Proton Environments and Tautomeric Forms
The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, signals are expected for the methylsulfanyl (S-CH₃) protons, the proton on the pyrimidine ring (C5-H), and the proton on the nitrogen atom (N3-H).
A critical aspect of pyrimidine-thiones is their potential to exist in thione-thiol tautomeric forms. jocpr.comnih.gov In the case of this compound, it exists predominantly in the thione form, characterized by the N-H proton. The thiol tautomer, 6-(methylsulfanyl)pyrimidin-4-thiol, would be characterized by an S-H proton signal, which is typically observed further downfield and is often broader. The position of the N-H proton signal can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, this proton often appears as a broad singlet at a high chemical shift (>12 ppm). researchgate.net
Studies on closely related 1,4-dihydro-2-methylthio-pyrimidines have used ¹H NMR and NOESY to unambiguously determine the structures of tautomeric products. nih.gov
Table 2: Estimated ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Multiplicity | Estimated Chemical Shift (δ, ppm) |
|---|---|---|
| S-CH₃ | Singlet | 2.4 - 2.6 |
| C5-H | Singlet | 6.0 - 6.5 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Four distinct signals are expected for the pyrimidine ring carbons (C2, C4, C5, C6) and one for the methyl carbon of the methylsulfanyl group.
The most characteristic signal is that of the thiocarbonyl carbon (C4), which is expected to be significantly downfield, typically in the range of 170-190 ppm, due to the deshielding effect of the sulfur atom. nih.gov The carbon atom attached to the methylsulfanyl group (C6) would also be downfield, while the C2 and C5 carbons would appear at more intermediate shifts. The methyl carbon (S-CH₃) is expected to resonate in the upfield region of the spectrum. Data from analogous 2-(benzylthio)-6-methylpyrimidin-4(3H)-one shows carbon signals at 169.1, 168.0, and 101 ppm for the ring carbons, and 35 and 23 ppm for the SCH₂ and CH₃ carbons, respectively, providing a basis for these estimations. researchgate.net
Table 3: Estimated ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Estimated Chemical Shift (δ, ppm) |
|---|---|
| C4 (C=S) | 175 - 185 |
| C2 | 160 - 170 |
| C6 | 155 - 165 |
| C5 | 100 - 110 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would be of limited use for structure confirmation due to the presence of isolated spin systems (the C5-H proton is not adjacent to other protons).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the C5-H proton and the C5 carbon, as well as between the S-CH₃ protons and the S-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative 2D experiment for heterocyclic systems, as it shows correlations between protons and carbons over two to three bonds. Expected key correlations would include:
The S-CH₃ protons correlating to the C6 carbon.
The C5-H proton correlating to the C4 and C6 carbons.
The N3-H proton correlating to the C2 and C4 carbons.
These HMBC correlations would unequivocally establish the connectivity of the pyrimidine ring and the position of the methylsulfanyl group, confirming the structure as this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. The presence of a sulfur atom would also give rise to a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak, owing to the natural abundance of the ³⁴S isotope.
The fragmentation of pyrimidinethione derivatives under electron impact (EI) ionization typically involves the cleavage of the pyrimidine ring and the loss of small neutral molecules or radicals from the substituents. sapub.orgiosrjournals.org For this compound, plausible fragmentation pathways can be proposed based on the analysis of related structures. sapub.orghuji.ac.il The initial fragmentation may involve the loss of a methyl radical (•CH₃) from the methylsulfanyl group to form a stable thienyl-like cation. Subsequent fragmentation could involve the elimination of a thioformyl (B1219250) radical (•CHS) or hydrogen cyanide (HCN) from the pyrimidine ring, which are common fragmentation pathways for pyrimidine and purine (B94841) systems. iosrjournals.orghuji.ac.il
Table 1: Plausible Mass Spectrometric Fragmentation of this compound
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M]+• | Molecular Ion |
| [M-CH₃]+ | Loss of a methyl radical |
| [M-SH]• | Loss of a sulfhydryl radical |
| [M-SCH₃]• | Loss of a methylsulfanyl radical |
Note: This table represents a hypothetical fragmentation pattern based on the analysis of similar compounds.
Electronic Absorption (UV-Visible) Spectroscopy for Conjugation and Tautomeric Studies
UV-Visible spectroscopy is a valuable tool for investigating the electronic structure of conjugated systems and studying tautomeric equilibria in solution. The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the pyrimidine ring and the associated chromophores.
The pyrimidine-4(3H)-thione core can exist in tautomeric forms, primarily the thione and thiol forms. The position of the absorption maxima (λmax) can provide insights into the predominant tautomer in a given solvent. Generally, the thione form is expected to absorb at longer wavelengths compared to the thiol form due to the greater conjugation. Studies on analogous pyrimidine derivatives have shown that the absorption spectra are sensitive to the substituents on the pyrimidine ring and the solvent polarity. researchgate.netresearchgate.net For instance, the introduction of sulfur-containing groups can cause a bathochromic (red) shift in the absorption maxima. The electronic absorption spectra of thieno[3,4-d]pyrimidin-4(3H)-thione, a related heterocyclic system, have been reported to show absorption in the near-visible region. rsc.org
Table 2: Expected UV-Visible Absorption Maxima for this compound in a Protic Solvent
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π→π* | 250-300 |
Note: The expected wavelength ranges are estimations based on data from analogous compounds.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, data from closely related pyrimidine derivatives can be used to predict its structural features. nih.govresearchgate.net
Table 3: Predicted Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Predicted Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths | C=S: ~1.68 Å; C-S(Me): ~1.75 Å |
| Key Bond Angles | C-N-C in ring: ~115-125° |
Note: These predictions are based on crystallographic data of similar pyrimidine derivatives.
Tautomerism and Isomerism in 6 Methylsulfanyl Pyrimidine 4 3h Thione Systems
Thione-Thiol Tautomerism: Experimental and Computational Evidence
The 6-(methylsulfanyl)pyrimidine-4(3H)-thione molecule exists as a dynamic equilibrium between two primary tautomeric forms: the thione form (amide) and the thiol form (imidic acid). The thione form is characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H), whereas the thiol form features a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the pyrimidine (B1678525) ring.
Computational studies, often employing density functional theory (DFT) methods like B3LYP, consistently indicate that the thione tautomer is the more stable form in the gas phase and in condensed phases. nih.govnih.gov This increased stability is attributed to the electronic characteristics and bond energies within the thioamide group of the thione structure. scispace.com The energy barrier for the tautomeric interconversion is generally high, suggesting that the process is disfavored under standard conditions without a catalyst or specific solvent interactions. nih.govresearchgate.net
Influence of Solvent Polarity on Tautomeric Equilibria
The position of the thione-thiol equilibrium is highly sensitive to the solvent environment. mdpi.com The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other. cdnsciencepub.comresearchgate.net
Polar Solvents: In polar protic and aprotic solvents (e.g., water, ethanol, DMSO), the thione form is predominantly favored. researchgate.net This is because the more polar thione tautomer, with its distinct C=S and N-H bonds, can engage in stronger intermolecular interactions such as hydrogen bonding and dipole-dipole interactions with the solvent molecules. These solvation effects provide significant stabilization to the thione form. scispace.com
Nonpolar Solvents: Conversely, in nonpolar solvents (e.g., dioxane, cyclohexane), the equilibrium shifts to favor the thiol form. cdnsciencepub.comresearchgate.net The less polar thiol tautomer is better accommodated in a nonpolar environment. In some cases, the gain in aromaticity in the pyrimidine ring of the thiol form contributes to its stability in these solvents. scispace.com
The general trend of solvent influence on this equilibrium is summarized below.
| Solvent Type | Predominant Tautomer | Primary Stabilizing Interactions |
| Polar Protic (e.g., Water, Methanol) | Thione | Hydrogen bonding, Dipole-dipole |
| Polar Aprotic (e.g., DMSO) | Thione | Dipole-dipole interactions |
| Nonpolar (e.g., Dioxane) | Thiol | Favorable solvation of less polar species |
Spectroscopic Signatures of Thione and Thiol Tautomers
Experimental characterization and differentiation of the thione and thiol tautomers rely on various spectroscopic techniques, each providing unique signatures for the distinct functional groups present in each form. nih.gov
Infrared (IR) Spectroscopy: The thione form exhibits a characteristic absorption band for the C=S stretching vibration, alongside N-H stretching and bending vibrations. The thiol form, in contrast, is identified by the appearance of a weak S-H stretching band and the absence of the prominent N-H band of the thione.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for distinguishing the tautomers in solution. The thione form shows a signal for the N-H proton, whose chemical shift is often broad and dependent on solvent and concentration. The thiol tautomer displays a characteristic S-H proton signal at a different chemical shift. ¹³C NMR can also differentiate the forms by the chemical shift of the C4 carbon, which is a thiocarbonyl carbon (C=S) in the thione form and a carbon singly bonded to sulfur in the thiol form.
UV-Vis Spectroscopy: The two tautomers possess different chromophoric systems, leading to distinct electronic absorption spectra. cdnsciencepub.com The thione form typically has absorption maxima at different wavelengths compared to the thiol form, which contains a more extended π-conjugated system within the pyrimidine ring. Spectrophotometric analysis can be used to study the tautomeric equilibrium and its dependence on the solvent. cdnsciencepub.com
| Spectroscopic Method | Thione Tautomer Signature | Thiol Tautomer Signature |
| IR Spectroscopy | C=S stretch, N-H stretch | S-H stretch (weak), C=N stretch |
| ¹H NMR | N-H proton signal | S-H proton signal |
| ¹³C NMR | Signal for C=S carbon | Signal for C-S carbon |
| UV-Vis Spectroscopy | Characteristic absorption maxima | Distinct absorption maxima at different wavelengths |
Mechanistic Pathways of Proton Transfer in Tautomeric Interconversions
The interconversion between the thione and thiol tautomers involves the transfer of a proton between the N3 and S4 atoms. The mechanism of this proton transfer is highly dependent on the surrounding medium.
In the gas phase , a direct intramolecular proton transfer is generally considered unfavorable. ias.ac.in This is due to the high activation energy required to form a strained, four-membered ring in the transition state. researchgate.netias.ac.in
In solution , particularly in polar or protic solvents, the activation barrier for proton transfer is significantly reduced. ias.ac.in The solvent can actively participate in the transfer through several mechanisms:
Solvent-Assisted Proton Transfer: A solvent molecule (like water) can act as a proton shuttle, simultaneously accepting a proton from the N-H group and donating a proton to the sulfur atom, thus avoiding the strained transition state. ias.ac.in
Stepwise Dissociative Mechanism: In some cases, the process may occur via a stepwise mechanism involving the formation of an anionic intermediate. The proton first dissociates from the nitrogen atom, and the resulting anion is then protonated at the sulfur atom. This pathway is favored in solvents that can stabilize the charged intermediate. ias.ac.in
Computational studies show that the presence of even a single water molecule can dramatically lower the activation barrier for proton transfer compared to the gas-phase reaction. ias.ac.in
Regioselectivity in Electrophilic and Nucleophilic Reactions Driven by Tautomeric Preference
The existence of two reactive tautomers means that this compound behaves as an ambident nucleophile. The regioselectivity of its reactions with electrophiles is directly influenced by the position of the tautomeric equilibrium and the nature of the electrophile, in accordance with Hard and Soft Acid-Base (HSAB) theory.
The thione tautomer, which predominates in most common solvents, offers two potential nucleophilic sites: the "hard" N3 nitrogen atom and the "soft" S4 sulfur atom. The thiol tautomer presents a nucleophilic sulfur atom and a different ring nitrogen for reaction.
Reaction at Nitrogen (N-substitution): Hard electrophiles, such as alkyl halides, tend to react preferentially at the hard nitrogen atom of the more abundant thione tautomer. This leads to the formation of N-substituted products.
Reaction at Sulfur (S-substitution): Soft electrophiles are more likely to react at the soft sulfur atom. This can occur either via reaction with the minor thiol tautomer or directly with the sulfur atom of the thione form. Conditions that shift the equilibrium toward the thiol form (e.g., nonpolar solvents) can enhance the yield of S-substituted products.
This differential reactivity allows for the selective synthesis of either N- or S-substituted pyrimidine derivatives by carefully choosing the electrophile and reaction conditions. For instance, amination reactions on related pyrimidine systems show high regioselectivity at a ring nitrogen, whereas thiolation can be directed to different positions based on the substituents and conditions. nih.gov This principle highlights how the underlying tautomeric equilibrium governs the synthetic pathways and product outcomes.
An article on the computational and quantum chemical investigations of “this compound” cannot be generated at this time.
Despite a thorough search for relevant scientific literature, no specific computational studies detailing the Density Functional Theory (DFT) calculations, electronic structure, reactivity, geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, vibrational frequency calculations, predicted NMR chemical shifts, ab initio or semi-empirical quantum chemical methods, or Molecular Electrostatic Potential (MEP) surface analysis for the compound “this compound” could be located.
The user's request for an article focused solely on this specific compound with detailed research findings and data tables cannot be fulfilled without source material from dedicated research on this molecule. Information available for other pyrimidine derivatives cannot be substituted, as this would be scientifically inaccurate and would not adhere to the strict constraints of the request.
Computational and Quantum Chemical Investigations
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
A comprehensive Natural Bond Orbital (NBO) analysis for the specific compound 6-(Methylsulfanyl)pyrimidine-4(3H)-thione is not available in the reviewed scientific literature. While computational studies involving NBO analysis have been conducted on various other pyrimidine (B1678525) derivatives to investigate their intramolecular interactions, stability, and charge delocalization, specific data, including donor-acceptor interactions and second-order perturbation energies for this compound, has not been publicly reported. researchgate.netresearchgate.netnih.gov
Mechanistic Investigations of Biological Interactions
Enzyme Inhibition Studies (In Vitro Mechanistic Focus)
In vitro studies provide a foundational understanding of how 6-(methylsulfanyl)pyrimidine-4(3H)-thione and related compounds exert their biological effects at the enzymatic level. These assays isolate the enzyme and the potential inhibitor to directly measure the modulation of catalytic activity.
The pyrimidine (B1678525) scaffold is a key structural motif in the design of Histone Deacetylase (HDAC) inhibitors. bohrium.com HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov Pyrimidine-based compounds can function as the surface recognition "cap" group of HDAC inhibitors, interacting with the outer rim of the enzyme's active site. bohrium.com While direct studies on this compound are not extensively detailed, related pyrimidinedione derivatives have shown potent and selective HDAC6 inhibitory activity. nih.govrsc.org The mechanism of action for such inhibitors typically involves the coordination of a zinc-binding group to the Zn2+ ion within the catalytic site of the HDAC enzyme, which blocks substrate access and prevents the deacetylation of histone and non-histone proteins. nih.govnih.gov This interference with HDAC activity can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov
The pyrimidine core is a bioisostere of the purine (B94841) ring of ATP, making it an excellent scaffold for inhibitors that target the ATP-binding site of kinases. nih.gov Derivatives of this compound have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), both of which are critical in cancer cell proliferation and angiogenesis. nih.govekb.eg
The inhibitory mechanism involves the pyrimidine ring forming hydrogen bonds with the hinge region of the kinase domain, a crucial interaction for potent inhibition. nih.gov For instance, in VEGFR-2, the pyrimidine moiety can interact with the amino group of Cys919. The substituents on the pyrimidine ring then occupy adjacent hydrophobic pockets, further stabilizing the ligand-enzyme complex and preventing the binding of ATP. This blockage of the ATP-binding site inhibits the autophosphorylation of the receptor, thereby disrupting downstream signaling pathways that promote tumor growth and blood vessel formation. nih.govekb.eg Various thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related, have demonstrated potent inhibitory activities against EGFR and VEGFR-2 in the low nanomolar range. nih.govnih.govbue.edu.egnih.gov
Table 1: In Vitro Inhibitory Activity of Related Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Exhibited potent inhibitory activities with IC50 values in the low nanomolar range. nih.govbue.edu.egconsensus.app |
| Thieno[2,3-d]pyrimidine Derivatives | EGFR | Demonstrated significant inhibition of both wild-type and mutant EGFR. nih.govnih.gov |
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrimidine derivatives have been identified as effective α-glucosidase inhibitors. nih.govresearchgate.net The mechanism involves the inhibitor binding to the enzyme's active site, preventing the hydrolysis of carbohydrates into absorbable monosaccharides. nih.gov
Kinetic studies on active pyrimidine derivatives have revealed a competitive mode of inhibition, indicating that they compete with the natural substrate for binding to the active site. jocpr.comeurekaselect.com The formation of a stable ligand-enzyme complex is crucial for this inhibitory activity. Docking studies suggest that the pyrimidine ring and its substituents form multiple interactions, such as hydrogen bonds and pi-pi stacking, with key catalytic residues (e.g., Asp69, Asp215, Arg442) within the α-glucosidase active site, effectively blocking its function. jocpr.comresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand, such as this compound, and its target protein at an atomic level. mdpi.comyoutube.com
Molecular docking studies consistently show that pyrimidine-based inhibitors fit snugly into the ATP-binding pockets of kinases like EGFR and VEGFR-2. nih.govresearchgate.net The binding is stabilized by a network of intermolecular interactions:
Hydrogen Bonding: This is a critical interaction. The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, forming bonds with the backbone amide groups of key "hinge" residues, such as Met793 in EGFR and Cys919 in VEGFR-2. nih.gov
Hydrophobic Interactions: The methylsulfanyl group and other nonpolar substituents on the pyrimidine ring engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues within the binding pocket, enhancing the binding affinity. nih.gov
Pi-Pi Stacking: The aromatic pyrimidine ring can engage in pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine within the active site, further contributing to the stability of the complex. mdpi.com
In the case of α-glucosidase, docking simulations reveal that pyrimidine derivatives form hydrogen bonds with catalytic residues and engage in pi-anion and pi-pi interactions with other key residues in the active site. jocpr.com
Table 2: Key Intermolecular Interactions Identified in Docking Studies
| Target Enzyme | Key Interacting Residues | Type of Interaction |
|---|---|---|
| EGFR | Met793 | Hydrogen Bonding nih.gov |
| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding nih.govnih.govbue.edu.eg |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, confirming the stability of the binding modes predicted by docking. nih.govmdpi.com These simulations, often run for nanoseconds, show that the ligand maintains its key interactions within the active site over time. nih.govbue.edu.eg Conformational analysis reveals that while the core pyrimidine ring remains relatively rigid, the side chains can exhibit flexibility, allowing the inhibitor to adopt an optimal conformation that maximizes its interactions with the binding pocket. eurekaselect.comnih.gov The stability of these interactions, as observed in MD simulations, is a strong indicator of the compound's potential inhibitory potency. nih.gov
Compound and Protein Name Table
| Name |
| This compound |
| Histone Deacetylases (HDACs) |
| Epidermal Growth Factor Receptor (EGFR) |
| Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2) |
| Alpha-Glucosidase |
| ATP (Adenosine triphosphate) |
| Met793 (Methionine 793) |
| Cys919 (Cysteine 919) |
| Asp69 (Aspartic Acid 69) |
| Asp215 (Aspartic Acid 215) |
| Gln182 (Glutamine 182) |
| Phe303 (Phenylalanine 303) |
| Arg442 (Arginine 442) |
| Glu885 (Glutamic Acid 885) |
| Asp1046 (Aspartic Acid 1046) |
In Vitro Cellular Interaction Studies (Mechanistic Focus)
The anticancer mechanisms of pyrimidine derivatives are diverse and often hinge on their structural ability to interact with key cellular components. While direct mechanistic studies on this compound are not extensively documented, research on structurally related compounds, particularly thieno[3,4-d]pyrimidin-4(3H)-thione, provides significant insights into its potential modes of action. One prominent mechanism identified for this related thione derivative is its function as a heavy-atom-free photosensitizer. Upon irradiation, it can efficiently populate a long-lived triplet state, leading to the generation of singlet oxygen with a high quantum yield of approximately 80%. rsc.org This production of reactive oxygen species (ROS) induces significant oxidative stress within cancer cells, triggering cell death pathways. This photodynamic efficacy has been observed in both melanoma and cervical cancer cells under normoxic and hypoxic conditions. rsc.org
Furthermore, broader families of pyrimidine derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives trigger the intrinsic apoptotic pathway. nih.gov This pathway is characterized by changes in the mitochondrial membrane, leading to the release of pro-apoptotic factors. Western blot analyses of cells treated with these compounds have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that culminates in the activation of caspase-9 and caspase-3, key executioner enzymes that dismantle the cell. nih.gov
Studies on various thieno[2,3-d]pyrimidin-4(3H)-one analogs have also confirmed their ability to inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). nih.gov The induction of apoptosis in these cell lines by potent compounds from this class was confirmed through Hoechst 33258 staining, which reveals characteristic nuclear changes associated with apoptosis, such as chromatin condensation. nih.gov While these studies focus on the "-one" derivatives rather than the "-thione," they highlight the general capacity of this heterocyclic core to mediate cytotoxic effects. The specific influence of the 6-methylsulfanyl group on these mechanisms remains an area for further investigation.
Table 1: Investigated Mechanisms of Action for Pyrimidine-4(3H)-thione Analogs in Cancer Cells
| Compound Class | Cancer Cell Line(s) | Observed Mechanism | Key Findings |
|---|---|---|---|
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Melanoma, Cervical | Photosensitization | Efficiently generates singlet oxygen, inducing cell death under both normoxic and hypoxic conditions. rsc.org |
| Pyrrolo[2,3-d]pyrimidines | A549 (Lung) | Intrinsic Apoptosis | Decreases Bcl-2, increases Bax, activates caspases-9 and -3, and increases PARP cleavage. nih.gov |
The antimicrobial properties of pyrimidine derivatives have been attributed to their ability to interfere with essential bacterial processes. A significant mechanism of action has been identified for a thiophenyl-pyrimidine derivative, which is structurally analogous to this compound. This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria, by targeting the filamentous temperature-sensitive protein Z (FtsZ). rsc.org
FtsZ is a crucial protein in bacterial cell division, polymerizing at the division site to form the Z-ring, which is essential for cytokinesis. The thiophenyl-pyrimidine derivative was found to inhibit the polymerization of FtsZ in a dose-dependent manner. rsc.org This disruption of Z-ring formation leads to a failure in cell division, ultimately causing bacterial cell death. Furthermore, the compound was shown to inhibit the GTPase activity of FtsZ, which is necessary for the dynamic turnover of the FtsZ polymers. rsc.org This dual inhibition of FtsZ polymerization and GTPase activity represents a key bactericidal mechanism. rsc.org
While the FtsZ inhibition mechanism is a primary finding, other pyrimidine-based compounds have been explored for their general antibacterial potential. nih.gov For example, thieno[2,3-d]pyrimidinedione derivatives have shown selective activity against multi-drug resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Although the precise molecular target for these specific compounds was not elucidated, it was suggested that they might act by inhibiting essential enzymes like proteases, kinases, or those involved in folate metabolism. nih.gov The presence of the thione group in pyrimidine derivatives is often associated with enhanced antimicrobial potency. nih.gov
Table 2: Investigated Antimicrobial Mechanisms of Action for Pyrimidine Thione Analogs
| Compound Class | Bacterial Strain(s) | Observed Mechanism | Key Findings |
|---|---|---|---|
| Thiophenyl-pyrimidine derivative | Gram-positive strains | Inhibition of FtsZ | Inhibits FtsZ polymerization and GTPase activity, leading to disruption of bacterial cell division. rsc.org |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Function
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies provide crucial insights into how chemical modifications influence the mechanistic interactions of these compounds with their biological targets.
For the this compound scaffold, several positions are critical for modulating activity. The substitution at the C6 position, occupied by the methylsulfanyl group, is known to significantly impact biological effects. In related pyrimidine series, modifications at this position can alter the compound's binding affinity to target enzymes or receptors. For instance, in a series of pyrimidine-4-carboxamides, systematic modification of substituents led to the optimization of potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with a change from a morpholine (B109124) to a hydroxypyrrolidine group dramatically increasing activity. researchgate.net This highlights the sensitivity of the pyrimidine core to substitutions.
The thione group at the C4 position is another key feature. The sulfur atom contributes to the molecule's electronic properties and potential for hydrogen bonding or coordination with metallic cofactors in enzymes. The conversion of a carbonyl group (an "-one") to a thiocarbonyl group (a "-thione") often enhances biological activity, a trend observed in some antimicrobial and anticancer agents. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Thieno[3,4-d]pyrimidin-4(3H)-thione |
| Bcl-2 |
| Bax |
| Thieno[2,3-d]pyrimidin-4(3H)-one |
| Filamentous temperature-sensitive protein Z (FtsZ) |
| Thieno[2,3-d]pyrimidinedione |
Future Research Directions and Emerging Applications for 6 Methylsulfanyl Pyrimidine 4 3h Thione
The unique structural features of 6-(Methylsulfanyl)pyrimidine-4(3H)-thione, a member of the pyrimidine (B1678525) derivative family, have positioned it as a compound of significant interest for future scientific exploration. While much of the current research has centered on its potential in medicinal chemistry, emerging trends point towards novel synthetic strategies, advanced computational integration, the discovery of new biological roles, and applications in diverse scientific fields. This article explores the prospective research avenues and burgeoning applications for this promising heterocyclic compound.
Q & A
Q. What are the common synthetic routes for 6-(methylsulfanyl)pyrimidine-4(3H)-thione, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes the use of single-crystal X-ray diffraction to confirm the structure of a related pyrimidinone derivative, highlighting the importance of temperature control (123 K) and solvent selection (methanol or ethanol) for crystallization . outlines a reflux method in methanol with isothiocyanate derivatives to form thio-pyrimidines, emphasizing reaction duration (10 hours) and pH adjustment (5–6 with HCl) for product isolation . Key optimization parameters include:
- Catalysts : Use of KOH or NaOAc in ethanol.
- Temperature : Reflux (70–80°C) for cyclization.
- Characterization : NMR (¹H/¹³C), FT-IR, and X-ray crystallography to validate purity.
Q. How is the structural conformation of this compound resolved using spectroscopic and crystallographic methods?
Methodological Answer: Structural elucidation relies on complementary techniques:
- X-ray crystallography (): Resolves bond lengths (mean C–C = 0.003 Å) and dihedral angles, critical for confirming the thione tautomer over thiol forms. Data-to-parameter ratios >12.7 ensure accuracy .
- NMR spectroscopy (): ¹H NMR distinguishes methylsulfanyl (δ 2.5–3.0 ppm) and thione (δ 12–14 ppm for NH) groups. ¹³C NMR identifies carbonyl (C=O, ~180 ppm) and thiocarbonyl (C=S, ~160 ppm) signals .
- FT-IR : Strong absorption bands at ~1200 cm⁻¹ (C=S) and ~3200 cm⁻¹ (N–H) confirm functional groups.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. suggests the methylsulfanyl group at C6 enhances electrophilicity at C4 via resonance effects, making it susceptible to nucleophilic attack (e.g., by amines or thiols) . Key steps:
Geometry optimization : Minimize energy using Gaussian02.
Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess kinetic stability.
Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (C4) for targeted functionalization.
Q. What strategies address contradictory spectral data in characterizing tautomeric forms of this compound?
Methodological Answer: Tautomeric equilibria (thione vs. thiol) complicate spectral interpretation. resolves this via:
- Variable-temperature NMR : Cooling to 243 K slows tautomerization, splitting NH signals into distinct peaks .
- X-ray crystallography (): Unambiguous assignment of the thione form via C=S bond length (~1.68 Å) .
- UV-Vis spectroscopy : pH-dependent λmax shifts (e.g., 280 nm in acidic vs. 320 nm in basic conditions) correlate with tautomeric states.
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
Methodological Answer: and highlight modifications at C2 and C6 positions to enhance bioactivity:
- C2 substitution : Introducing oxadiazole-thione () increases lipophilicity, improving membrane penetration .
- C6 methylsulfanyl replacement : Fluorine or nitro groups () boost electron-withdrawing effects, enhancing interactions with bacterial enzymes .
Experimental workflow :
Derivatization : Synthesize analogs via alkylation or cross-coupling.
In vitro assays : Test against Gram-positive/negative strains (MIC values).
Molecular docking : Target E. coli dihydrofolate reductase (PDB: 1RX2) to predict binding affinity.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
Methodological Answer: Scaling introduces regioselectivity issues due to competing pathways. and recommend:
- Microwave-assisted synthesis : Reduces reaction time (1 hour vs. 24 hours) and improves yield (73% vs. 50%) .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive sites during intermediate synthesis () .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, minimizing side products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
